molecular formula C11H15NO2 B1355050 5-(Diethylamino)-2-hydroxybenzaldehyde CAS No. 58537-79-4

5-(Diethylamino)-2-hydroxybenzaldehyde

Cat. No.: B1355050
CAS No.: 58537-79-4
M. Wt: 193.24 g/mol
InChI Key: QXSMPHMHBQPOJJ-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phosphorescent Material Development

5-(Diethylamino)-2-hydroxybenzaldehyde is utilized in the development of phosphorescent materials. Research indicates that when combined with certain platinum(II) complexes, it contributes to materials that emit yellow to red emissions, with significant quantum yields. Such materials are considered promising for applications in organic light-emitting diodes due to their high thermal stability and preparative accessibility (Zhang et al., 2016).

Chemosensor Development

Another significant application of this compound is in the synthesis of chemosensors. Research has demonstrated that compounds derived from it can effectively detect ions like Cu2+ and S2− through color changes. This application is particularly valuable in environmental monitoring and quality control in various industries (Kim et al., 2018).

Organic Synthesis

This compound is also important in organic synthesis. It is involved in the formation of various molecular structures, such as Schiff bases and chromenes, which have potential applications in drug development and material science. The versatility of this compound in these reactions underscores its utility in the synthesis of complex organic molecules (Su et al., 2011).

Photophysical Properties Study

Studies also focus on the photophysical properties of derivatives of this compound. These investigations explore the excited state intramolecular charge transfer and proton transfer processes in molecules derived from this compound. Understanding these properties is crucial for the development of advanced photonic and electronic materials (Jana et al., 2013).

Catalysis and Antitumor Activities

The compound is also involved in the synthesis of complexes with potential catalytic and antitumor activities. For instance, its derivatives have been used to create oxovanadium(V) and dioxomolybdenum(VI) complexes, which are then studied for their potential applications in catalysis and as antitumor agents (Ta et al., 2019).

Properties

IUPAC Name

5-(diethylamino)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-5-6-11(14)9(7-10)8-13/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSMPHMHBQPOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513363
Record name 5-(Diethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58537-79-4
Record name 5-(Diethylamino)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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